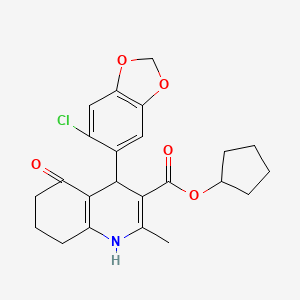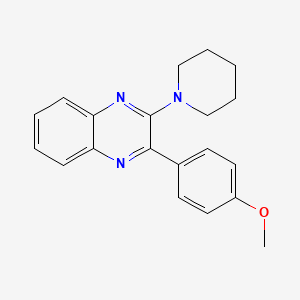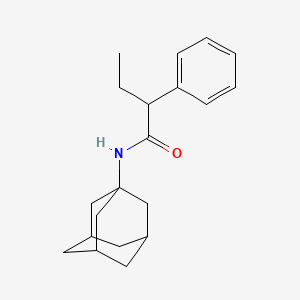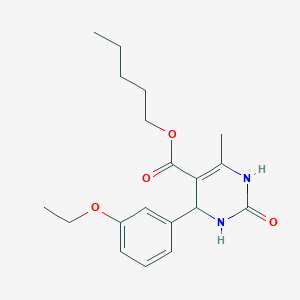![molecular formula C18H20Cl2O4 B4896489 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the 5-HT3 receptor, which plays an important role in regulating neurotransmitter release in the central nervous system. DCM has been shown to have a number of important biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene acts as a competitive antagonist of the 5-HT3 receptor, binding to the receptor and preventing the binding of serotonin and other agonists. This inhibition of the receptor leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which can have a number of different effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of important biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the central nervous system, which can lead to a decrease in anxiety and depression-like behaviors. This compound has also been shown to increase the release of acetylcholine, which can improve cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for a number of different inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments is its potency and selectivity as a 5-HT3 receptor antagonist. This allows researchers to study the specific effects of this receptor on neurotransmitter release and behavior. However, one limitation of using this compound is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are a number of different future directions for research on 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. One potential direction is the development of new drugs that target the 5-HT3 receptor, based on the structure of this compound. Another direction is the study of the effects of this compound on different neurotransmitter systems and receptors, in order to better understand its mechanism of action. Additionally, this compound could be used to study the role of the 5-HT3 receptor in a number of different psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
Synthesis Methods
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene can be synthesized through a number of different methods. One common method involves the reaction of 2,5-dichlorophenol with 1,3-dimethoxybenzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dichlorophenoxy)butane to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been used extensively in scientific research due to its potent and selective antagonism of the 5-HT3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system, and its dysfunction has been implicated in a number of different psychiatric and neurological disorders. This compound has been used to study the role of the 5-HT3 receptor in these disorders, as well as to develop new drugs that target this receptor.
properties
IUPAC Name |
1,4-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-21-15-6-5-7-16(22-2)18(15)24-11-4-3-10-23-17-12-13(19)8-9-14(17)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMDELMVICSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)


![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
